Chemical structure and properties of 2-(Acryloxyethoxy)trimethylsilane
Chemical structure and properties of 2-(Acryloxyethoxy)trimethylsilane
An In-Depth Technical Guide to 2-(Acryloxyethoxy)trimethylsilane: Mechanistic Role in Advanced Polymer Synthesis and Biomaterials
Executive Summary
In the landscape of advanced biomaterials and targeted drug delivery systems, the architectural precision of polymer networks is paramount. 2-(Acryloxyethoxy)trimethylsilane (CAS: 18269-99-3), frequently referred to as TMS-protected hydroxyethyl acrylate (TMS-HEA), serves as a critical dual-functional monomer. It bridges the gap between highly reactive organosilane chemistry and controlled radical polymerization (CRP).
By temporarily masking the reactive hydroxyl group of 2-hydroxyethyl acrylate (HEA) with a bulky, hydrophobic trimethylsilyl (TMS) group, researchers can suppress unwanted side reactions during Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. Post-polymerization, the TMS group is quantitatively cleaved to yield well-defined, highly hydrophilic poly(2-hydroxyethyl acrylate) (PHEA) blocks. This whitepaper details the chemical properties, mechanistic causality, and self-validating experimental protocols for utilizing TMS-HEA in the development of hydrogels, contact lenses, and amphiphilic nanocarriers.
Chemical Structure and Physicochemical Properties
TMS-HEA is an organosilane where a polymerizable acrylate moiety is linked to a moisture-sensitive trimethylsilyl ether group[1]. This unique structure dictates its handling requirements; it must be stored under inert conditions to prevent premature hydrolysis or thermal polymerization[2].
Table 1: Fundamental Properties of 2-(Acryloxyethoxy)trimethylsilane [1][2][3]
| Property | Value | Scientific Implication |
| CAS Number | 18269-99-3 | Standard identifier for regulatory and procurement tracking. |
| Molecular Formula | C₈H₁₆O₃Si | Contains both a vinyl group (for propagation) and a silyl ether. |
| Molecular Weight | 188.30 g/mol | Essential for calculating precise monomer-to-initiator ratios in ATRP. |
| Density | 0.95 g/mL at 25 °C | Used for volumetric dispensing in air-free Schlenk line techniques. |
| Boiling Point | 90 °C | Allows for purification via vacuum distillation prior to polymerization. |
| Flash Point | > 65 °C | Combustible liquid; requires handling away from open flames. |
| Refractive Index | 1.426 | Useful for rapid purity checks post-distillation. |
Mechanistic Insights: The Causality of Silyl Protection
The direct polymerization of unprotected HEA via copper-catalyzed ATRP is notoriously difficult. The free hydroxyl (-OH) groups can competitively coordinate with the copper catalyst (e.g., CuBr/PMDETA), altering the redox potential of the metal center. This coordination displaces the intended nitrogen-based ligands, leading to a loss of catalytic control, an increase in irreversible termination events, and ultimately, a polymer with a broad polydispersity index (PDI)[4][5].
By converting HEA to TMS-HEA, the hydroxyl group is sterically shielded and electronically deactivated. The monomer behaves similarly to a standard hydrophobic alkyl acrylate (like butyl acrylate) during propagation. This ensures a constant concentration of active radicals, yielding a linear first-order kinetic plot and a narrow PDI (< 1.2)[4].
Caption: Mechanistic advantage of TMS protection during Cu-catalyzed ATRP.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific analytical checkpoints to verify success before proceeding to the next synthetic step.
Protocol 1: Synthesis and Purification of TMS-HEA
Objective: Synthesize TMS-HEA via the silylation of HEA with trimethylsilyl chloride (TMSCl).
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Setup: Flame-dry a 500 mL two-neck round-bottom flask equipped with a magnetic stirrer and an argon inlet.
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Reagent Addition: Dissolve 2-hydroxyethyl acrylate (50 mmol) and triethylamine (TEA, 60 mmol) in 150 mL of anhydrous dichloromethane (DCM). Chill the solution to 0 °C using an ice bath.
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Silylation: Dropwise, add trimethylsilyl chloride (TMSCl, 55 mmol) over 30 minutes. A white precipitate of triethylamine hydrochloride (TEA·HCl) will form immediately[4].
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Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.
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Validation Checkpoint 1 (FTIR): Take a small aliquot, evaporate the DCM, and run an FTIR spectrum. Success is indicated by the complete disappearance of the broad -OH stretch at ~3300 cm⁻¹ and the appearance of a strong Si-C rock at ~840 cm⁻¹.
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Workup: Filter the TEA·HCl salt. Wash the organic filtrate with saturated NaHCO₃, then brine. Dry over anhydrous MgSO₄.
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Purification: Remove the solvent under reduced pressure and purify the crude product via vacuum distillation (collect the fraction boiling at ~90 °C).
Protocol 2: Controlled Radical Polymerization (ATRP) of TMS-HEA
Objective: Synthesize well-defined Poly(TMS-HEA) using a Cu-based catalyst system.
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Preparation: In a Schlenk flask, combine TMS-HEA (100 equiv), methyl 2-bromopropionate (initiator, 1 equiv), and PMDETA (ligand, 1 equiv) in anisole (50% v/v)[4][5].
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Deoxygenation: Subject the mixture to three freeze-pump-thaw cycles to rigorously remove dissolved oxygen.
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Catalyst Addition: Under a positive flow of argon, add CuBr (1 equiv) to the frozen mixture. Thaw and place in an oil bath pre-heated to 70 °C.
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Validation Checkpoint 2 (Kinetics): Withdraw 0.5 mL aliquots every 30 minutes using an argon-purged syringe. Analyze via Gas Chromatography (GC) using anisole as an internal standard. Success is validated by plotting ln([M]₀/[M]t) vs. time; a strictly linear plot confirms a "living" polymerization process without termination.
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Termination: Stop the reaction at ~70% conversion by exposing the mixture to air and diluting with tetrahydrofuran (THF).
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Purification: Pass the polymer solution through a neutral alumina column to remove the copper catalyst (solution turns from green/blue to colorless). Precipitate the polymer in cold methanol.
Protocol 3: Deprotection to Yield PHEA Hydrogels
Objective: Cleave the TMS groups to recover the hydrophilic PHEA architecture.
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Hydrolysis: Dissolve the purified Poly(TMS-HEA) in a mixture of THF and a catalytic amount of 1M HCl (or acetic acid)[5].
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Stirring: Stir at room temperature for 4 hours. The polymer will gradually become insoluble in the THF/acid mixture as it transitions from hydrophobic to hydrophilic.
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Validation Checkpoint 3 (NMR): Isolate the polymer and perform ¹H-NMR in D₂O. Success is confirmed by the complete disappearance of the sharp singlet at ~0.1 ppm (corresponding to the -Si(CH₃)₃ protons).
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Dialysis: Transfer the polymer to a dialysis membrane (MWCO 3.5 kDa) and dialyze against deionized water for 48 hours to remove cleaved silanols and residual acid. Lyophilize to obtain pure PHEA.
Caption: Chemical transformation workflow from HEA to PHEA hydrogels via TMS protection.
Applications in Drug Development & Biomaterials
The ability to precisely control the molecular weight and architecture of PHEA via the TMS-HEA precursor has opened significant avenues in biopharmaceutical applications.
1. Amphiphilic Block Copolymers for Drug Delivery: By utilizing Poly(TMS-HEA) as a macroinitiator, researchers can grow a second hydrophobic block (e.g., polystyrene or poly(methyl methacrylate)). Upon hydrolysis of the TMS groups, the resulting amphiphilic block copolymer self-assembles in aqueous media into micelles or hollow nanospheres. These nanocapsules are highly effective at sequestering hydrophobic drugs in their core while maintaining water solubility via the PHEA corona, facilitating translation from an aqueous phase to targeted lipid membranes[6].
2. Advanced Ophthalmic Hydrogels: PHEA-based hydrogels are heavily utilized in the formulation of next-generation contact lenses. The precise structural control afforded by TMS-HEA polymerization ensures uniform oxygen permeability and water retention. Recently, these acrylic hydrogels have been engineered to load high quantities of complex therapeutics, such as atropine sulfate, releasing the myopia-suppressing agent in a sustained manner suitable for overnight ocular delivery[7].
Table 2: Comparative Polymerization Outcomes (HEA vs. TMS-HEA)
| Parameter | Direct HEA Polymerization | TMS-HEA Polymerization (Protected) |
| Catalyst Stability | Poor (Cu-OH coordination) | Excellent (No free -OH groups) |
| Kinetics | Non-linear (early termination) | Linear first-order (living radical) |
| Polydispersity (PDI) | > 1.5 (Broad) | < 1.2 (Narrow, highly uniform) |
| Block Copolymer Yield | Low (due to dead chains) | High (efficient chain extension) |
Conclusion
2-(Acryloxyethoxy)trimethylsilane is not merely a reagent; it is a structural tool that enables the synthesis of complex, high-purity hydrophilic polymers. By understanding the causality behind silyl protection—specifically its role in preventing catalyst poisoning and side reactions during living radical polymerization—scientists can engineer highly specialized hydrogels and nanocarriers. Adhering to the self-validating protocols outlined above ensures that the architectural integrity of the polymer is maintained from monomer synthesis through to final deprotection.
References
- "2-(ACRYLOXYETHOXY)TRIMETHYLSILANE - Gelest, Inc." Gelest.
- "CAS 18269-99-3 (2-Acryloxyethoxy)Trimethylsilane - Alfa Chemistry." Alfa Chemistry.
- "Acrylates - Matyjaszewski Polymer Group." Carnegie Mellon University.
- "Orthogonal Atom Transfer Radical Polymerization and Reversible Addition–Fragmentation Chain Transfer Polymerization for Controlled Polymer Architectures.
- "Synthesis of Hollow Nanospheres Consisting of Amphiphilic Block Copolymers." Oxford Academic.
- "WO2024156642A1 - Hydrogels containing atropine.
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